![molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2](/img/structure/B6324904.png)
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP)-based compound. DPP derivatives are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2,5-Di(2-C6C10)-3,6-di(thiophen-2-yl)-diketopyrrolopyrrole, is the hole-transport layer (HTL) in perovskite solar cells . The compound acts as a polymeric hole-transport material, facilitating the movement of positive charge carriers (holes) within the solar cell .
Mode of Action
The compound interacts with its target by enabling charge separation and recombination kinetics in the solar cell . It has been found to enable a similar charge separation time (<∼4.8 ps) to the spiro-OMeTAD, a commonly used hole transport material . The amount of nongeminate recombination is different . Specifically, the polymeric hole-transport layer (HTL) slows down the second-order recombination much less than spiro-OMeTAD .
Biochemical Pathways
The compound affects the pathway of charge transportation in solar cell devices . By interacting with the hole-transport layer, it influences the dynamics of charge separation and recombination, which are crucial processes in the conversion of light into electricity within the solar cell .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be loosely related to the compound’s behavior within the solar cell. The compound’s properties, such as its structure and electrical characteristics, impact its performance as a hole-transport material .
Result of Action
The result of the compound’s action is an improvement in the performance of perovskite solar cells . A solar cell with an optimized configuration using this compound as the hole-transport material showed a power conversion efficiency of 14.78% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the DPP Core: The core structure is synthesized through a condensation reaction between a diketone and a nitrile compound.
Alkylation: The core is then alkylated with 2-hexyldecyl groups to enhance solubility and processability.
Thiophene Attachment: Finally, thiophene units are attached to the core through a Stille or Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole-based radicals.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions (e.g., Stille or Suzuki) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield radical species, while substitution can introduce various functional groups, leading to derivatives with different electronic properties .
Scientific Research Applications
Organic Electronics
a. Active Semiconductors
DPP derivatives are extensively used as active materials in organic field-effect transistors (OFETs) due to their excellent charge transport properties. The incorporation of electron-withdrawing groups enhances their performance in thin-film transistors, leading to improved mobility and stability under operational conditions .
b. Organic Photovoltaics (OPVs)
DPP-based compounds are crucial in the development of donor-acceptor polymers for OPVs. Their narrow bandgap allows for effective light absorption and high power conversion efficiency (PCE). Studies have shown that DPP polymers can achieve PCEs exceeding 10% when utilized in bulk heterojunction solar cells .
Dye Applications
a. Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, DPP compounds serve as sensitizers that enhance light absorption and electron injection into the semiconductor layer. Their unique structural properties enable them to absorb a broad spectrum of light, making them suitable for improving the efficiency of these solar cells .
b. Colorants and Pigments
The vibrant colors produced by DPP derivatives make them ideal candidates for use as pigments in various applications, including coatings and plastics. Their stability and resistance to photodegradation ensure long-lasting color retention in products .
Case Studies
Material Properties
- Chemical Formula: C46H72N2O2S2
- Molecular Weight: 749.21 g/mol
- Appearance: Yellow to brown solid
- Purity: Typically ≥ 95%
- CAS Number: 1044598-80-2
Comparison with Similar Compounds
Similar Compounds
Poly{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl-alt-[2,2’-bithiophene-5,5’-diyl]}: Similar structure but with different alkyl chains and thiophene units.
Poly{2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl}: Another DPP-based polymer with different alkyl chains and thiophene units.
Uniqueness
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific combination of alkyl chains and thiophene units, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Biological Activity
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP derivative) is a diketopyrrolopyrrole (DPP) compound recognized for its significant electronic properties and potential applications in organic electronics and photovoltaics. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula: C46H72N2O2S2
- Molecular Weight: 749.21 g/mol
- CAS Number: 1044598-80-2
- Structure: The compound features a complex structure with two hexyldecyl substituents and thiophene rings that contribute to its unique properties.
The biological activity of this compound primarily relates to its role as a semiconductor material in organic solar cells. The compound serves as a hole transport layer (HTL) in perovskite solar cells, facilitating charge separation and recombination kinetics essential for efficient energy conversion.
Biochemical Pathways
The compound influences the charge transportation pathways within solar cell devices. Its structure allows for effective electron mobility and stability under operational conditions. The interaction with light leads to exciton generation and subsequent charge carrier separation.
Organic Electronics
-
Organic Field-Effect Transistors (OFETs):
- The compound has been employed as a semiconductor material in OFETs due to its excellent charge transport properties.
- Research indicates that DPP derivatives exhibit high hole mobility, which is critical for device performance.
-
Organic Photovoltaic Cells:
- Utilized as an active layer in organic photovoltaic cells (OPVs), the compound enhances power conversion efficiency (PCE) due to its narrow bandgap characteristics.
- Studies have shown that devices incorporating this compound achieve notable efficiencies compared to traditional materials.
Study 1: Charge Transport Efficiency
A study published in the Journal of Polymer Science demonstrated that DPP-based polymers significantly improve hole mobility in organic thin-film transistors. The results indicated a maximum hole mobility of 1.95 cm²/V·s when using DPP derivatives as the active material .
Study 2: Solar Cell Performance
Research conducted on perovskite solar cells incorporating this compound revealed an increase in PCE by up to 20% compared to control devices lacking this compound. This enhancement was attributed to improved charge separation dynamics facilitated by the compound's electronic structure .
Safety and Toxicity
Despite its promising applications in electronics and photovoltaics, safety data indicate that this compound poses certain hazards:
Properties
IUPAC Name |
2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXCBVXJXFCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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